Isobutyrylglycine

Catalog No.
S761758
CAS No.
15926-18-8
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyrylglycine

CAS Number

15926-18-8

Product Name

Isobutyrylglycine

IUPAC Name

2-(2-methylpropanoylamino)acetic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)

InChI Key

DCICDMMXFIELDF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NCC(=O)O

Synonyms

N-(2-methyl-1-oxopropyl)glycine; N-Isobutyrylglycine;

Canonical SMILES

CC(C)C(=O)NCC(=O)O

Biomarker for Inborn Errors of Metabolism (IEM):

Studies suggest that elevated levels of IBG in blood or urine can serve as a biomarker for specific IEMs, particularly those related to branched-chain amino acid metabolism. These are genetic disorders affecting the body's ability to break down certain amino acids, leading to their accumulation and potential harm. Elevated IBG levels indicate a potential issue with the enzyme 3-methylcrotonyl-CoA dehydrogenase (GCDH), which is crucial for the breakdown of the amino acid leucine. Early detection of such IEMs through IBG screening is crucial for prompt intervention and improved patient outcomes.

Understanding Cellular Processes:

Research utilizing IBG aims to elucidate various cellular processes, including:

  • Protein Glycosylation: IBG acts as a substrate for specific enzymes involved in protein glycosylation, a process where sugar molecules are attached to proteins. Studying its interaction with these enzymes can shed light on protein function and regulation within cells.
  • Cellular Signaling: IBG might play a role in cellular signaling pathways, influencing various cellular activities. Research exploring its interaction with signaling molecules and pathways can broaden understanding of cellular communication and regulation.

Potential Therapeutic Applications:

  • Neurological Disorders: IBG's involvement in neuronal signaling pathways has sparked interest in its potential application for neurological disorders like Alzheimer's disease and Parkinson's disease. Research is ongoing to explore its effects on neuronal function and potential therapeutic benefits.
  • Cancer Research: Studies investigating IBG's role in cancer cell proliferation and metabolism are underway. Understanding its impact on these processes could pave the way for the development of novel cancer treatment strategies.
  • IBG is an acyl glycine, a type of molecule formed when an acyl group (derived from a fatty acid) attaches to the amino acid glycine [].
  • It's a normal metabolite (breakdown product) of the branched-chain amino acid valine [].
  • Elevated levels of IBG can be a biomarker for certain inborn errors of metabolism, which are genetic disorders affecting how the body processes specific substances [, ].

Molecular Structure Analysis

  • IBG has a central glycine backbone, with an amino group (NH2) and a carboxylic acid group (COOH) on opposite ends.
  • An isobutyryl group (CH2CH(CH3)2) is attached to the nitrogen atom of the amino group, forming an amide bond [].
  • This structure suggests potential for hydrogen bonding and interaction with other molecules due to the presence of both polar and non-polar groups.

Chemical Reactions Analysis

  • Synthesis: Specific details on IBG synthesis are limited in scientific literature. However, it's likely formed through the breakdown of valine via a series of enzymatic reactions involving enzymes like isobutyryl-CoA dehydrogenase [].
  • Decomposition: Information on IBG decomposition pathways is currently unavailable.
  • Other Reactions: IBG may participate in various cellular processes depending on the context. However, specific reactions involving IBG require further research.

Physical And Chemical Properties Analysis

  • Data on IBG's physical properties like melting point, boiling point, and solubility is scarce in scientific literature.
  • IBG's primary function is likely not well-defined yet. However, its elevated levels being a biomarker for specific inborn errors of metabolism suggests a potential role in these disorders [].
  • It might be involved in abnormal breakdown pathways of valine or interfere with other metabolic processes in these conditions. Further research is needed to elucidate its specific mechanism of action.
  • Currently, there's limited information on the safety profile of IBG.
  • As a metabolite, it's likely not highly toxic at normal physiological levels.
  • However, further studies are needed to determine its potential hazards at high concentrations or its interaction with other compounds.

Physical Description

Solid

XLogP3

0.2

Melting Point

82.5°C

Other CAS

15926-18-8

Wikipedia

N-isobutyrylglycine

Dates

Modify: 2023-08-15

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